Dimethylamiloride hydrochloride
Overview
Description
Dimethylamiloride hydrochloride, also known as 5-(N,N-Dimethyl)amiloride hydrochloride, is a selective Na+/H+ exchange blocker . It has been investigated for its ability to reduce inflammatory pain .
Molecular Structure Analysis
The molecular weight of Dimethylamiloride hydrochloride is 294.14 . The molecular formula is C8H13Cl2N7O .Chemical Reactions Analysis
Dimethylamiloride hydrochloride is a Na+/H+ exchanger NHE inhibitor with K values of 0.02, 0.25, and 14 μM for NHE1, NHE2, and NHE3, respectively .Physical And Chemical Properties Analysis
Dimethylamiloride hydrochloride is a solid substance . It is soluble in DMSO to 10 mM . The storage temperature is 2-8°C .Scientific Research Applications
Inhibition of Na+/H+ Exchange and Impact on Cellular Processes
Dimethylamiloride hydrochloride (DMA) is a potent inhibitor of Na+/H+ exchange. It has been shown to selectively inhibit this exchange in cells, distinguishing it from other related compounds. For instance, in a study involving human leukemic cells (HL-60), DMA demonstrated an ability to impact phorbol ester-stimulated Na+-dependent H+ efflux. This property makes DMA a valuable tool in cellular and molecular biology research for understanding processes like protein kinase C-coupled events in phorbol ester-stimulated cells (Besterman et al., 1985).
Antiproliferative Effect on Tumor Cells
DMA has been found to have an antiproliferative effect on Ehrlich ascites tumor cells. It was observed to reduce the frequency of DNA interstrand cross-links introduced by nitrogen mustard, indicating its potential as an anti-cancer agent. This effect is attributed to DMA's ability to inhibit the choline transport system, which is essential for the uptake of certain chemotherapy drugs like nitrogen mustard (Doppler et al., 1988).
RNA Binding and HIV-1 TAR Interaction
DMA has been identified as a novel RNA-binding scaffold with activity against HIV-1 TAR. Through modifications, it has evolved from a weak TAR ligand to one of the tightest binding selective TAR ligands. This discovery is significant in the search for selective ligands of therapeutically relevant RNA, offering potential in HIV/AIDS research (Patwardhan et al., 2017).
Protective Effects on Myocardial Injury
In a study involving rabbit hearts, DMA demonstrated protective effects against myocardial injury following ischemia and reperfusion. It significantly improved the recovery of developed tension in the myocardium and decreased maximal increase in resting tension. This implies its potential application in cardiac injury research and therapy (Salinas et al., 2000).
Effects on Heart Function
DMA has been found to improve heart function in normal rat isolated hearts. The study revealed that DMA enhanced parameters reflecting heart function, such as left ventricular systolic pressure and rates of pressure development and decline. This indicates its possible use in cardiovascular research, particularly in understanding and treating heart dysfunctions (Wu Dong-me, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN7O.ClH/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12;/h1-2H3,(H2,10,14)(H4,11,12,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUPTHVVXMBJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017824 | |
Record name | Dimethylamiloride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylamiloride hydrochloride | |
CAS RN |
2235-97-4 | |
Record name | Dimethylamiloride hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylamiloride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYLAMILORIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52W30K1Q9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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